![molecular formula C17H19N3O2 B2520318 (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(phenyl)methanone CAS No. 2034252-76-9](/img/structure/B2520318.png)
(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves substitution reactions and is characterized by the formation of specific structural features, such as the piperidine ring and various substituents that define the compound's properties. For example, the synthesis of a side product in benzothiazinone synthesis is reported, which involves a piperidinyl methanone derivative . Although the exact synthesis of (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(phenyl)methanone is not detailed, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using single crystal X-ray diffraction studies, which reveal the conformation of the piperidine ring and the geometry around various atoms in the molecule . These studies are crucial for understanding the three-dimensional arrangement of atoms and the potential interaction sites for biological activity.
Chemical Reactions Analysis
The chemical reactions involving piperidinyl methanone derivatives can include substitution reactions, as well as the formation of intra- and intermolecular hydrogen bonds, which are significant for the stability and reactivity of the compound . The presence of various functional groups can also lead to specific chemical behaviors, such as the formation of hydrogen bonds and π-π interactions, which can influence the compound's chemical properties and its interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidinyl methanone derivatives can be studied using various spectroscopic techniques and theoretical calculations. The thermal properties of these compounds are of particular interest, as they can indicate the stability of the compound under different temperature conditions . Additionally, electronic parameters such as the HOMO-LUMO energy gap can provide insights into the reactivity and electronic structure of the molecule. The molecular electrostatic potential map can help identify reactive sites on the molecular surface, which is important for understanding how the compound might interact with other molecules or biological targets .
Scientific Research Applications
Structural and Theoretical Studies
Thermal, Optical, and Structural Properties : Karthik et al. (2021) synthesized a compound through a substitution reaction, characterized by various spectroscopic techniques, and analyzed its structure using single crystal X-ray diffraction. The study provides insights into the thermal stability, optical properties, and structural characteristics of the compound, revealing inter and intramolecular hydrogen bonds and other interactions stabilizing the crystal structure. These findings are crucial for understanding the material's potential applications in various fields, such as materials science and pharmaceutical development (Karthik et al., 2021).
Antimicrobial and Anticancer Applications
Antimicrobial Activity : Mallesha and Mohana (2014) conducted a study on the synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated their in vitro antibacterial and antifungal activities. Some compounds exhibited significant antimicrobial activity against pathogenic bacterial and fungal strains, suggesting potential for the development of new antimicrobial agents (Mallesha & Mohana, 2014).
Anticancer Evaluation : Gouhar and Raafat (2015) prepared and reacted (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone with various nucleophiles for anticancer evaluation. The study aimed to explore the compound's potential as an anticancer agent, highlighting the importance of chemical synthesis in developing new therapeutic options (Gouhar & Raafat, 2015).
Novel Synthesis Approaches
Piperidine Framework Anticancer Effect : Vinaya et al. (2011) synthesized several (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives to explore the anticancer effect associated with the piperidine framework. Their research indicates the potential of these compounds in inhibiting the growth of human leukemia cells, demonstrating the importance of structural modification in medicinal chemistry (Vinaya et al., 2011).
Mechanism of Action
Target of Action
The primary target of (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(phenyl)methanone is Protein Kinase B (PKB), also known as Akt . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(phenyl)methanone interacts with PKB in an ATP-competitive manner . It inhibits PKB activity by competing with ATP for binding to the kinase’s active site . This compound has been optimized to provide nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Biochemical Pathways
The inhibition of PKB by (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(phenyl)methanone affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) which promotes the activation of PKB . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Compounds containing 4-amino-4-benzylpiperidines, such as (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(phenyl)methanone, undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent has identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The inhibition of PKB by (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(phenyl)methanone results in the modulation of biomarkers of signaling through PKB in vivo . It strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses .
Future Directions
The future directions of research on this compound could include further exploration of its potential therapeutic applications, given the wide range of biological activities associated with piperidine derivatives . Additionally, the development of more efficient synthesis methods for substituted piperidines could be another area of focus .
properties
IUPAC Name |
[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-18-10-9-16(19-13)22-15-8-5-11-20(12-15)17(21)14-6-3-2-4-7-14/h2-4,6-7,9-10,15H,5,8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZAUJKTODKPCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(phenyl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.